Dexoxadrol

NMDA receptor pharmacology radioligand binding assay PCP binding site

Dexoxadrol (CAS 4741-41-7), the 4S,6S enantiomer of dioxadrol, is a non-competitive NMDA antagonist binding the PCP site with Ki=21.5 nM. Paired with levoxadrol, it forms a validated stereochemical probe set to distinguish PCP-site from sigma-receptor effects. Dexoxadrol uniquely produces hyperthermia (opposite to PCP-induced hypothermia) and potently blocks PCP-sensitive presynaptic K+ channels. Ideal for neuropharmacology studies requiring intermediate NMDA antagonism and enantioselective ion channel profiling.

Molecular Formula C20H23NO2
Molecular Weight 309.4 g/mol
CAS No. 4741-41-7
Cat. No. B1663360
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDexoxadrol
CAS4741-41-7
Synonymsd-2,2-Diphenyl-4-(2-piperidyl)-1,3-dioxolane
dexoxadrol
dexoxadrol hydrochloride
Molecular FormulaC20H23NO2
Molecular Weight309.4 g/mol
Structural Identifiers
SMILESC1CCNC(C1)C2COC(O2)(C3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C20H23NO2/c1-3-9-16(10-4-1)20(17-11-5-2-6-12-17)22-15-19(23-20)18-13-7-8-14-21-18/h1-6,9-12,18-19,21H,7-8,13-15H2/t18?,19-/m0/s1
InChIKeyHGKAMARNFGKMLC-GGYWPGCISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityIn water, 19.2 mg/L at 25 °C (est)

Structure & Identifiers


Interactive Chemical Structure Model





Dexoxadrol CAS 4741-41-7: NMDA Antagonist and Stereochemical Probe for Phencyclidine Receptor Research


Dexoxadrol (CAS 4741-41-7), also known as the D-isomer of dioxadrol, is a chiral dioxolane derivative that functions as a non-competitive NMDA receptor antagonist binding with high affinity to the phencyclidine (PCP) site within the NMDA receptor-associated ion channel [1]. It was originally developed as an analgesic and dissociative anesthetic candidate, advancing to Phase 2 clinical investigation, though development was discontinued due to psychotomimetic side effects including nightmares and hallucinations [2]. Its absolute configuration has been determined by X-ray crystallography as 4S,6S, establishing the precise chirality required for receptor binding and PCP-like pharmacological activity [3].

Why Dexoxadrol Cannot Be Simply Substituted with Etoxadrol, Levoxadrol, or Other In-Class NMDA Antagonists


Substitution among dioxolane-class NMDA antagonists is scientifically invalid due to pronounced stereoselectivity and divergent pharmacological profiles. Dexoxadrol and its enantiomer levoxadrol exhibit starkly different receptor selectivity despite identical molecular formulas: dexoxadrol shows markedly higher affinity for PCP receptors, while both possess nearly equal sigma receptor affinities [1]. Similarly, the 2-ethyl-2-phenyl analog etoxadrol differs structurally from dexoxadrol's 2,2-diphenyl substitution, altering both binding kinetics and in vivo potency [2]. Even among NMDA antagonists as a class, compounds occupying the same PCP binding site—including MK-801, phencyclidine, ketamine, TCP, dextrorphan, and dextromethorphan—exhibit widely divergent binding affinities spanning over two orders of magnitude [3]. These stereochemical and structural distinctions translate directly into non-interchangeable experimental outcomes.

Dexoxadrol 4741-41-7 Quantitative Differentiation: Comparative Binding Affinity, Stereoselectivity, and In Vivo Potency Data


NMDA Receptor PCP Site Binding Affinity: Dexoxadrol vs. Eight Non-Competitive Antagonists

Dexoxadrol demonstrates intermediate-to-high binding affinity for the PCP site on the NMDA receptor compared to a panel of eight non-competitive antagonists. In a direct competitive displacement assay using [³H]MK-801 in dark Agouti rat brain membranes, dexoxadrol exhibited a Kᵢ of 21.5 nM, placing it second only to MK-801 itself and approximately equivalent to TCP [1]. Dexoxadrol's affinity was 4.7-fold higher than phencyclidine (Kᵢ = 100.8 nM), 16.6-fold higher than the (+)-SKF 10,047 sigma ligand, and 42.9-fold higher than ketamine (Kᵢ = 922.2 nM) [1]. The binding inhibition constants showed high cross-strain correlation (P = 0.0002; r² = 0.95) with Sprague-Dawley rat data, confirming the reproducibility of this rank order [1].

NMDA receptor pharmacology radioligand binding assay PCP binding site competitive displacement

Enantioselective PCP Receptor Affinity: Dexoxadrol vs. Levoxadrol Binding Discrimination

Dexoxadrol exhibits pronounced enantioselectivity for PCP receptors relative to its optical isomer levoxadrol. Dexoxadrol possesses an affinity for phencyclidine receptors that is much greater than that of levoxadrol [1]. In [³H]TCP displacement assays using rat brain homogenates, the order of potency was dexoxadrol ≫ levoxadrol [2]. Critically, despite this dramatic PCP receptor affinity difference, both enantiomers display nearly equal affinities for sigma receptors [1]. In behavioral validation, alpha-(+)-dioxadrol (dexoxadrol) produced PCP-like discriminative effects in rhesus monkeys trained to discriminate ketamine, whereas alpha-(-)-dioxadrol (levoxadrol) did not [2]. In self-administration models, response-contingent intravenous dexoxadrol maintained higher rates of responding than levoxadrol in monkeys experienced with ketamine self-administration [2].

stereochemistry enantioselective pharmacology PCP receptor sigma receptor

In Vivo Potency Hierarchy: Dexoxadrol vs. Etoxadrol vs. Phencyclidine in Operant Behavior

Dexoxadrol demonstrates a defined position in the in vivo potency hierarchy among PCP-like dioxolanes. In pigeons responding under a multiple fixed-ratio 30-response, fixed-interval 5-minute schedule of grain presentation, etoxadrol was half as potent as phencyclidine in suppressing responding, and dexoxadrol was half as potent as etoxadrol [1]. Thus, dexoxadrol is approximately one-fourth as potent as phencyclidine in this behavioral suppression paradigm. In drug discrimination studies where pigeons were trained to discriminate 0.64 mg/kg phencyclidine from vehicle, all five tested compounds (phencyclidine, etoxadrol, cyclazocine, dexoxadrol, ketamine) produced phencyclidine-like responding, with the potency rank order being: phencyclidine > etoxadrol > cyclazocine > dexoxadrol > ketamine [1].

operant behavior drug discrimination in vivo potency schedule-controlled responding

Body Temperature Modulation: Dexoxadrol Hyperthermia vs. Phencyclidine Hypothermia

Dexoxadrol produces a qualitatively opposite thermoregulatory effect compared to phencyclidine, despite both compounds binding to the PCP site on the NMDA receptor. Following acute subcutaneous administration in rats, dexoxadrol produced hyperthermia, whereas phencyclidine produced hypothermia [1]. MK-801, a structurally distinct non-competitive NMDA antagonist, also produced hyperthermia similar to dexoxadrol [1]. The enantiomer levoxadrol did not affect body temperature at any dose tested (5.0, 10.0, 20.0, or 40.0 mg/kg), reinforcing the stereoselective nature of the hyperthermic response [1]. This thermoregulatory divergence indicates that PCP-induced hypothermia is not mediated solely through PCP receptor interactions [1].

thermoregulation in vivo pharmacology NMDA antagonist differentiation phencyclidine

Presynaptic Potassium Channel Blockade: Dexoxadrol vs. Levoxadrol Differential Activity

Dexoxadrol potently blocks the PCP-sensitive, voltage-gated potassium channel in rat brain synaptosomes, whereas its enantiomer levoxadrol is a very weak blocker of this channel [1]. In ⁸⁶Rb efflux assays using synaptosomes prepared from rat forebrain, dexoxadrol produced potent blockade of the voltage-gated K⁺ channel [1]. Levoxadrol, conversely, activated a separate potassium channel as manifested by increased ⁸⁶Rb efflux—an effect blocked by the opioid antagonist naloxone—whereas dexoxadrol did not produce this activation [1]. These findings align with behavioral observations: dexoxadrol produces PCP-like behavioral effects, while levoxadrol produces morphine-like antinociception and sedation without PCP-like activity [1].

potassium channel synaptosome sigma ligands 86Rb efflux

Stereochemical Configuration-Activity Relationship: 4S,6S Absolute Configuration Defined

The absolute configuration of dexoxadrol has been unambiguously determined as 4S,6S by X-ray crystallography, defining the optimum chirality necessary for receptor binding and PCP-like activity in the dioxadrol series [1]. Among the four possible isomeric forms of dioxadrol, only alpha-(+)-dioxadrol (dexoxadrol, 4S,6S) demonstrates PCP-like activity in rhesus monkeys trained to discriminate ketamine; neither alpha-(-)-dioxadrol (levoxadrol) nor beta-(±)-dioxadrol exhibit such activity [1]. This stereochemical definition enables the precise correlation of three-dimensional molecular structure with pharmacological outcome, distinguishing dexoxadrol from racemic dioxadrol preparations or other diastereomers that lack validated receptor-active conformation.

X-ray crystallography absolute configuration chirality-activity relationship stereochemical probe

Dexoxadrol 4741-41-7 Optimal Research Applications Based on Quantified Differential Evidence


Stereochemical Dissection of PCP Receptor vs. Sigma Receptor Pharmacology

Dexoxadrol, when paired with levoxadrol, constitutes a validated stereochemical probe set for distinguishing PCP receptor-mediated effects from sigma receptor-mediated effects. Dexoxadrol exhibits high PCP receptor affinity while levoxadrol shows minimal PCP receptor binding; both possess nearly equal sigma receptor affinities [1]. This differential profile, validated by the observation that dexoxadrol but not levoxadrol produces PCP-like discriminative effects in primates [2], enables researchers to attribute experimental outcomes specifically to PCP site engagement versus sigma receptor activation. This application is unique to the dexoxadrol/levoxadrol enantiomeric pair and cannot be replicated using racemic dioxadrol, etoxadrol, or non-chiral NMDA antagonists such as MK-801 or ketamine.

NMDA Antagonist Studies Requiring Potency Intermediate Between MK-801 and Phencyclidine

Dexoxadrol occupies a defined intermediate affinity position (Kᵢ = 21.5 nM) on the NMDA receptor PCP binding site, ranking between MK-801 (5.5 nM) and phencyclidine (100.8 nM), and substantially higher than ketamine (922.2 nM) [1]. This precisely quantified rank order enables researchers to select dexoxadrol when an NMDA antagonist with approximately 4.7-fold higher affinity than phencyclidine is required, offering an experimental window distinct from ultra-high-affinity ligands such as MK-801 or lower-affinity dissociative anesthetics. The high cross-strain correlation (r² = 0.95) of binding constants supports reproducible use across different rodent models [1].

Hyperthermic NMDA Antagonist Paradigms Without Phencyclidine Hypothermia Confound

Dexoxadrol produces hyperthermia in rats, a thermoregulatory outcome qualitatively opposite to phencyclidine-induced hypothermia and distinct from levoxadrol's null effect on body temperature [1]. This divergence makes dexoxadrol the preferred NMDA antagonist for studies where hypothermic confounds introduced by phencyclidine would compromise data interpretation. The hyperthermic effect is shared with MK-801 but dexoxadrol offers an alternative structural class and distinct pharmacokinetic profile, providing researchers with a thermoregulatory-matched control compound when cross-validating findings obtained with MK-801 [1].

Presynaptic Potassium Channel and Sigma Ligand Binding Site Research

Dexoxadrol potently blocks the PCP-sensitive, voltage-gated presynaptic potassium channel in rat brain synaptosomes, as demonstrated in ⁸⁶Rb efflux assays [1]. Its enantiomer levoxadrol is a very weak blocker of this channel but activates a separate naloxone-sensitive potassium channel [1]. This enantioselective ion channel pharmacology establishes dexoxadrol as an essential tool for investigating the functional coupling between PCP-sigma binding sites and voltage-gated potassium channel modulation in nerve terminals. The validated block of this specific channel provides a mechanistic basis for exploring the neurophysiological substrates of PCP-like behavioral intoxication [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dexoxadrol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.